molecular formula C19H23Cl2NO B1456157 4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220030-03-4

4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1456157
CAS No.: 1220030-03-4
M. Wt: 352.3 g/mol
InChI Key: MMXOIDGEFKOQRQ-UHFFFAOYSA-N
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Description

4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-chloro-1,1’-biphenyl group via an ethoxy linkage

Properties

IUPAC Name

4-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXOIDGEFKOQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a biphenyl moiety.

Biological Activity

4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, with CAS number 1219967-46-0, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H23Cl2NO
  • Molecular Weight : 352.3 g/mol
  • CAS Number : 1219967-46-0

The compound is believed to interact with various biological targets, particularly in modulating receptor activities. Its structure suggests potential interactions with dopamine receptors and toll-like receptors (TLRs), which play significant roles in immune responses and neurotransmission.

1. Dopamine Receptor Interaction

Research indicates that compounds similar to 4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride may exhibit selective agonistic activity towards dopamine D3 receptors. Studies have shown that modifications in the piperidine structure can enhance receptor selectivity and potency.

2. Toll-like Receptor Agonism

The compound has been evaluated for its activity as a TLR7/8 agonist. TLRs are critical in initiating immune responses, and compounds that activate these receptors can have therapeutic implications in immunotherapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the piperidine ring and the chloro-biphenyl moiety are crucial for its receptor binding affinity.

CompoundD3R Agonist Activity (EC50)TLR Agonist Activity (EC50)
4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochlorideTBDTBD
R848 (Benchmark)10 nM50 nM
SM360320 (TLR7 Agonist)TBDTBD

Study on D3 Receptor Modulation

A study evaluated the effects of structurally similar compounds on D3 receptor-mediated signaling pathways. Results indicated that modifications to the piperidine nitrogen significantly impacted the potency and efficacy of these compounds in activating β-arrestin recruitment.

Immune Response Modulation

Another investigation focused on the immune-modulating effects of similar compounds on human peripheral blood mononuclear cells (PBMCs). The study found that certain analogs could induce significant levels of cytokines, suggesting potential applications in treating autoimmune diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
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4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

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